molecular formula C13H9FN2 B12065478 3-(4-Fluoro-1-naphthyl)-1H-pyrazole

3-(4-Fluoro-1-naphthyl)-1H-pyrazole

Cat. No.: B12065478
M. Wt: 212.22 g/mol
InChI Key: UXDHQYLQOQVGMT-UHFFFAOYSA-N
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Description

3-(4-Fluoro-1-naphthyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

The synthesis of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole typically involves the reaction of 4-fluoro-1-naphthylamine with hydrazine and a suitable carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

3-(4-Fluoro-1-naphthyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Fluoro-1-naphthyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-1-naphthyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-Fluoro-1-naphthyl)-1H-pyrazole can be compared with other similar compounds, such as:

  • 3-(4-Fluoro-1-naphthyl)-1H-indole
  • 3-(4-Fluoro-1-naphthyl)-1H-pyrrole
  • 3-(4-Fluoro-1-naphthyl)-1H-imidazole

These compounds share the 4-fluoro-1-naphthyl group but differ in the heterocyclic ring structure. The uniqueness of this compound lies in its specific pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

5-(4-fluoronaphthalen-1-yl)-1H-pyrazole

InChI

InChI=1S/C13H9FN2/c14-12-6-5-11(13-7-8-15-16-13)9-3-1-2-4-10(9)12/h1-8H,(H,15,16)

InChI Key

UXDHQYLQOQVGMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=NN3

Origin of Product

United States

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